REACTION_CXSMILES
|
[S:1](Cl)(=[O:4])(=[O:3])[NH2:2].[CH2:6]([OH:14])[CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][OH:13].C(N(CC)CC)C>C(#N)C>[CH2:9]([CH2:8][CH2:7][CH2:6][O:14][S:1]([NH2:2])(=[O:4])=[O:3])[CH2:10][CH2:11][CH2:12][O:13][S:1]([NH2:2])(=[O:4])=[O:3]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(N)(=O)(=O)Cl
|
Name
|
( a )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
10.5 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCO)O
|
Name
|
|
Quantity
|
30.3 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
by using extracting
|
Type
|
WASH
|
Details
|
washing
|
Type
|
CONCENTRATION
|
Details
|
concentration procedures of Example 11
|
Type
|
CUSTOM
|
Details
|
through the first evaporation
|
Type
|
CUSTOM
|
Details
|
was purified by high pressure liquid chromatography
|
Type
|
ADDITION
|
Details
|
Fractions containing the title compound
|
Type
|
CUSTOM
|
Details
|
the solvents were evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a viscous oil which
|
Type
|
CUSTOM
|
Details
|
The solid was recrystallized from wet methylene chloride
|
Name
|
|
Type
|
product
|
Smiles
|
C(CCCOS(=O)(=O)N)CCCOS(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.2 g | |
YIELD: PERCENTYIELD | 37% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |